3-Bromo-4-methyl-thiobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

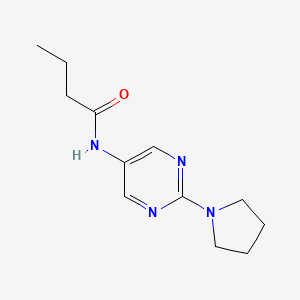

3-Bromo-4-methyl-thiobenzamide is a useful research compound. Its molecular formula is C8H8BrNS and its molecular weight is 230.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Benzisothiazol-3(2H)-one Derivatives

A study demonstrated a concise approach to synthesizing various benzisothiazol-3(2H)-one derivatives through a copper-catalyzed reaction of o-bromobenzamide derivatives with potassium thiocyanate (KSCN) in water. This reaction proceeds via a tandem reaction with S-C bond and S-N bond formation, showcasing the utility of bromobenzamide derivatives in synthesizing heterocyclic compounds (Wang et al., 2012).

Kinase Inhibitor Synthesis

Another research focused on the synthesis of kinase inhibitors, including Nintedanib and Hesperadin, employing an Eschenmoser coupling reaction of substituted 3-bromooxindoles with two substituted thiobenzanilides. This novel synthetic approach underscores the role of bromo-thiobenzamide derivatives in the production of critical pharmaceutical agents (Marek et al., 2021).

Asymmetric Michael Addition

A thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides derived from 2-pyrrolidinone and 2-methoxybenzamide was developed. This research highlights the potential for derivatives of thiobenzamide in asymmetric synthesis, contributing to the development of enantioselective reactions (Inokuma et al., 2006).

Assembly of Substituted 3-Methyleneisoindolin-1-ones

Research on the CuI/l-proline-catalyzed coupling of 2-bromobenzamides and terminal alkynes led to the production of substituted 3-methyleneisoindolin-1-ones. This work demonstrates the versatility of bromobenzamide derivatives in creating diverse molecular scaffolds, which could be beneficial in medicinal chemistry and material science (Li et al., 2009).

作用機序

Mode of Action

For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also participate in Eschenmoser coupling reactions .

Pharmacokinetics

Some general properties have been reported The compound is predicted to have high gastrointestinal absorption and is considered to be blood-brain barrier permeantThe compound’s skin permeation is low, and it has a lipophilicity log Po/w (iLOGP) of 1.66 .

Action Environment

The action of 3-Bromo-4-methyl-thiobenzamide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which thiobenzamides can participate, is known for its mild and functional group tolerant reaction conditions . Therefore, the efficiency and outcome of this reaction, and thus the action of this compound, can be influenced by factors such as temperature, solvent, and the presence of a catalyst .

生化学分析

Biochemical Properties

It is known that thiobenzamide derivatives are integral parts of numerous natural products, drugs, and useful molecules such as ligands for metal catalysis .

Cellular Effects

Thiazoline and thiazole derivatives, which are structurally similar to thiobenzamides, have been reported to exhibit a wide range of biological activities such as anticancer, antimicrobial, antimalarial, anti-tuberculosis, and neurotoxic effects .

Molecular Mechanism

It is known that thiazoline and thiazole derivatives can be synthesized by reacting alkenes with bromine followed by the reaction of thioamides in a one-pot reaction .

Temporal Effects in Laboratory Settings

It is known that thiazoline and thiazole derivatives can be efficiently synthesized using readily available and inexpensive substrates under mild reaction conditions .

Metabolic Pathways

It is known that thiazoline and thiazole derivatives are integral parts of numerous natural products, drugs, and useful molecules .

特性

IUPAC Name |

3-bromo-4-methylbenzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNS/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSSFWPLIXHUBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=S)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide](/img/structure/B2753778.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2753780.png)

![1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2753782.png)

![3-(4-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2753784.png)

![4-Methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B2753786.png)

![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2753787.png)

![1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol](/img/structure/B2753790.png)

![5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2753791.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753793.png)